molecular formula C16H22O11 B028268 alpha-D-Glucose pentaacetate CAS No. 604-68-2

alpha-D-Glucose pentaacetate

Cat. No.: B028268
CAS No.: 604-68-2
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-LJIZCISZSA-N
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Description

Alpha-D-Glucose pentaacetate: is a derivative of glucose where all five hydroxyl groups are acetylated. This compound is known for its role in carbohydrate chemistry and has the molecular formula C16H22O11 . It is often used as a model compound to study the stereochemistry of carbohydrates and has applications in various fields including organic synthesis and analytical chemistry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Alpha-D-Glucose pentaacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to react faster with nucleophiles in the presence of Lewis acids . Despite this, its alpha anomer has shown better performance in more applications .

Cellular Effects

It has been used in studies related to the selective separation of CO2 and SO2 in supported ionic liquid membranes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been found that the stannic chloride-catalyzed anomerization of the pentaacetyl-D-glucopyranoses in chloroform solution is specific for the C1-acetoxy group .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are subject to the conditions of the experiment. For instance, it has been used in studies related to the selective separation of CO2 and SO2 in supported ionic liquid membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Glucose pentaacetate can be synthesized through the acetylation of D-glucose. One common method involves the reaction of D-glucose with acetic anhydride in the presence of a catalyst such as zinc chloride or sodium acetate. The reaction typically proceeds under mild conditions, with the temperature maintained below 35°C to prevent decomposition .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving mixed glucose pentaacetate in a reaction solvent and adding a catalyst at temperatures between 10°C and 120°C. The reaction is monitored and terminated by adding an alkaline neutralizing agent. The product is then purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucose pentaacetate undergoes various chemical reactions including:

Common Reagents and Conditions:

    Lewis Acids: Used in anomerization reactions to stabilize the intermediate carbonium ions.

    Acids and Bases: Employed in hydrolysis reactions to remove acetyl groups.

Major Products:

Biological Activity

Alpha-D-glucose pentaacetate (α-D-glucose pentaacetate) is an acetylated derivative of glucose that has garnered attention due to its diverse biological activities. This article explores its insulinotropic effects, antimicrobial properties, and potential applications in various fields, supported by relevant research findings and data.

1. Insulinotropic Action

This compound exhibits significant insulinotropic activity, which refers to its ability to stimulate insulin secretion from pancreatic beta cells. Research conducted on isolated rat pancreatic islets demonstrated that:

  • Metabolic Uptake : The compound is efficiently taken up and hydrolyzed, leading to an accumulation of D-glucose within the islet cells. This process suggests that α-D-glucose pentaacetate serves as a fuel source for these cells .
  • Increased Metabolic Activity : The conversion of α-D-[5-3H]glucose pentaacetate to water and carbon dioxide was found to exceed that of equimolar concentrations of D-glucose, indicating a higher metabolic activity when using the ester .
  • Dissociation of Responses : Notably, despite its metabolic effects, α-D-glucose pentaacetate did not significantly increase oxygen uptake in islets, suggesting a complex relationship between its metabolic and secretory actions .

2. Antimicrobial Properties

In addition to its insulinotropic effects, α-D-glucose pentaacetate has demonstrated antimicrobial activities against various pathogens:

  • Bacterial Inhibition : It has shown effectiveness against a range of bacteria including Shigella dysenteriae, Candida albicans, and Staphylococcus aureus. This broad-spectrum antimicrobial activity positions it as a potential candidate for therapeutic applications .
  • Mechanism of Action : The exact mechanisms through which α-D-glucose pentaacetate exerts its antimicrobial effects are still under investigation, but it may involve disruption of microbial cell membranes or interference with metabolic processes .

3. Additional Biological Activities

This compound has been noted for several other biological activities:

  • Ovicidal Effects : It has shown ovicidal activity against agricultural pests such as Tetranychus urticae (spider mites) and whiteflies, making it a candidate for use in pest control strategies .
  • Plant Growth Regulation : The compound mimics lipochitooligosaccharides (LCOs), which are involved in plant signaling pathways, thus promoting cell division and enhancing plant growth. This property suggests potential applications in agriculture as a plant growth regulator .

The synthesis of α-D-glucose pentaacetate involves various methods, typically utilizing acid catalysts. Its chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC16_{16}H22_{22}O11_{11}
Molecular Weight390.34 g/mol
AppearanceWhite crystalline powder
Specific Rotation+100.0 to +103.0

The compound can be synthesized through acetylation processes that yield high purity products suitable for research and industrial applications .

5. Case Studies and Research Findings

Several studies have highlighted the biological activities of α-D-glucose pentaacetate:

  • A study published in Diabetes examined the insulinotropic effects in detail, providing insights into the metabolic pathways involved in its action on pancreatic islets .
  • Research on antimicrobial properties indicated that α-D-glucose pentaacetate could serve as an effective agent against multiple bacterial strains, supporting its potential use in clinical settings .
  • Investigations into its role as a plant growth regulator have shown promising results in enhancing crop yields under specific conditions .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-LJIZCISZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883462
Record name alpha-D-Glucopyranosyl pentaacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-68-2
Record name Penta-O-acetyl-α-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaacetyl-alpha-D-glucose
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Glucopyranose, 1,2,3,4,6-pentaacetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-D-Glucopyranosyl pentaacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-glucose pentaacetate
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Record name .ALPHA.-D-GLUCOSE PENTAACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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